molecular formula C21H20BrN3O4 B11674338 Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate

Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate

Cat. No.: B11674338
M. Wt: 458.3 g/mol
InChI Key: ATXNEARNPPRMRP-WJDWOHSUSA-N
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Description

Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate is a complex organic compound with a unique structure that includes a pyrazolidinone ring, a benzoate ester, and a brominated dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the brominated position, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the brominated dimethylaminophenyl group and the pyrazolidinone ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate can be compared with similar compounds such as:

    Ethyl 4-bromobenzoate: A simpler ester with a brominated benzene ring.

    Ethyl 4-aminobenzoate: An ester with an amino group on the benzene ring.

    3-bromo-4-(dimethylamino)benzaldehyde: A brominated benzaldehyde with a dimethylamino group.

Properties

Molecular Formula

C21H20BrN3O4

Molecular Weight

458.3 g/mol

IUPAC Name

ethyl 4-[(4Z)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

InChI

InChI=1S/C21H20BrN3O4/c1-4-29-21(28)14-6-8-15(9-7-14)25-20(27)16(19(26)23-25)11-13-5-10-18(24(2)3)17(22)12-13/h5-12H,4H2,1-3H3,(H,23,26)/b16-11-

InChI Key

ATXNEARNPPRMRP-WJDWOHSUSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)N(C)C)Br)/C(=O)N2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)N(C)C)Br)C(=O)N2

Origin of Product

United States

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